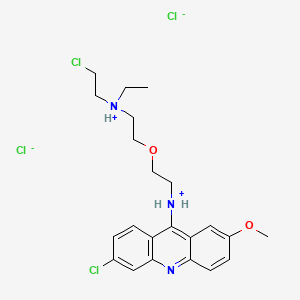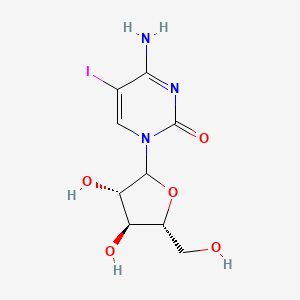![molecular formula C14H9Br2FO2 B14163817 3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 792945-75-6](/img/structure/B14163817.png)
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Br2FO2. It is characterized by the presence of bromine, fluorine, and aldehyde functional groups, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde typically involves the bromination of 2-[(2-fluorobenzyl)oxy]benzaldehyde. The reaction conditions often include the use of bromine or N-bromo-succinimide as brominating agents. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the benzaldehyde ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Bromination: Bromine or N-bromo-succinimide in dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzoic acid.
Reduction: Formation of 3,5-dibromo-2-[(2-fluorobenzyl)oxy]benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3-Fluorobenzyl)oxy]benzaldehyde: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
3-[(3-Fluorobenzyl)oxy]benzaldehyde: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde: Similar compound with a different substitution pattern, which may influence its chemical properties and applications.
Uniqueness
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
792945-75-6 |
|---|---|
Molekularformel |
C14H9Br2FO2 |
Molekulargewicht |
388.03 g/mol |
IUPAC-Name |
3,5-dibromo-2-[(2-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Br2FO2/c15-11-5-10(7-18)14(12(16)6-11)19-8-9-3-1-2-4-13(9)17/h1-7H,8H2 |
InChI-Schlüssel |
NZLRWBUEWVVGAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14163782.png)
![2-[(4-Isopropyl-2,3-dihydro-1H-6-oxa-5,8,10-triaza-cyclopenta[c]fluoren-7-yl)-methyl-amino]-ethanol](/img/structure/B14163783.png)

![N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide](/img/structure/B14163792.png)
![(E)-3-(furan-2-yl)-N-[(4-methoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B14163811.png)

![N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline](/img/structure/B14163819.png)
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl-](/img/structure/B14163820.png)
![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)
